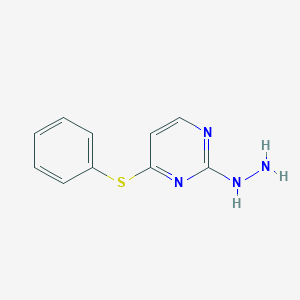

2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine

Description

Properties

IUPAC Name |

(4-phenylsulfanylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c11-14-10-12-7-6-9(13-10)15-8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFUUUIPVIIIMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC(=NC=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Pyrimidine Precursors

4-Chloropyrimidine derivatives are prepared by chlorination of corresponding pyrimidinones using reagents like phosphorus oxychloride (POCl3) in dry solvents such as dioxane or DMF under reflux conditions. This step is crucial for activating the 4-position for nucleophilic aromatic substitution.

For example, 4-chloro-3-methyl-6-phenyl-thieno[3,2-d]pyrimidine-2(3H)-thione was synthesized by treating 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one with POCl3.

Introduction of the Phenylsulfanyl Group at the 4-Position

The phenylsulfanyl moiety is introduced via nucleophilic substitution of the 4-chloropyrimidine intermediate with a thiophenolate ion.

This reaction is typically carried out in polar aprotic solvents such as dry DMF, with potassium carbonate as a base to generate the phenylthiolate in situ.

Heating under reflux or at elevated temperature (e.g., 80–120°C) for extended periods (8–16 hours) ensures complete substitution.

The reaction scheme can be summarized as:

$$

\text{4-Chloropyrimidine} + \text{PhS}^- \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, reflux}} \text{4-(Phenylsulfanyl)pyrimidine}

$$

Hydrazinyl Group Installation at the 2-Position

The hydrazinyl group is introduced by refluxing the 4-(phenylsulfanyl)pyrimidine intermediate with hydrazine hydrate in absolute ethanol or other suitable solvents.

Reaction times range from 4 to 8 hours, often followed by standing at room temperature overnight to precipitate the product.

Triethylamine or other bases may be added to facilitate the reaction by neutralizing acidic by-products and enhancing nucleophilicity.

The reaction is typically:

$$

\text{4-(Phenylsulfanyl)pyrimidine} + \text{NH}2\text{NH}2 \cdot \text{H}_2\text{O} \xrightarrow[\text{EtOH, reflux}]{} \text{this compound}

$$This step is critical for obtaining the hydrazinyl functionality essential for further derivatization or biological activity.

Alternative and Enhanced Methods

Microwave-Assisted Synthesis

Microwave irradiation has been reported to significantly reduce reaction times and improve yields in pyrimidine derivative synthesis.

For example, microwave irradiation at 200–400 W and 120°C for 4–6 minutes has afforded higher yields in hydrazine substitution reactions compared to conventional reflux methods that require several hours.

Multicomponent Reactions

Some researchers have employed multicomponent reactions involving malononitrile, urea, aldehydes, and ammonium chloride as catalysts to form pyrimidine intermediates, which can then be functionalized to the target compound.

These methods are noted for their eco-friendliness and operational simplicity, though specific application to this compound requires adaptation.

Comparative Data Table of Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 4-Chloropyrimidine formation | POCl3, dry dioxane | Dioxane | Reflux (~100°C) | 2–4 hours | High (not specified) | Key intermediate for substitution |

| Phenylsulfanyl substitution | Potassium phenylthiolate (generated in situ), K2CO3 | Dry DMF | Reflux (80–120°C) | 8–16 hours | Moderate to high | Nucleophilic aromatic substitution |

| Hydrazinyl substitution | Hydrazine hydrate, triethylamine | Absolute ethanol | Reflux (70–80°C) | 4–8 hours | 70–90% | Followed by room temp. standing |

| Microwave-assisted hydrazine | Hydrazine hydrate, microwave irradiation | Ethanol | 120°C, 200–400 W | 4–6 minutes | Higher than reflux | Eco-friendly, time-saving |

Research Findings and Observations

The substitution of chlorine at the 4-position by phenylsulfanyl is favored under basic conditions with potassium carbonate in DMF, yielding stable intermediates suitable for hydrazine substitution.

Hydrazine hydrate effectively replaces suitable leaving groups at the 2-position, forming hydrazinyl derivatives essential for biological activity and further chemical transformations.

Microwave irradiation offers a significant advantage in reducing reaction time and improving yield without compromising product purity.

The use of triethylamine or other bases during hydrazine substitution improves nucleophilicity and reaction efficiency.

Purification is generally achieved by recrystallization or column chromatography, ensuring high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can modify the hydrazinyl group.

Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an anticancer and antiviral agent due to its ability to interact with biological targets.

Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand the interaction of pyrimidine derivatives with enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds with active sites, while the phenylsulfanyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key differences between 2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine and structurally similar pyrimidine derivatives reported in the literature:

Key Findings from Comparative Analysis

Antioxidant Activity: Compound V (2-hydrazinyl-4-(3-methoxyphenyl) analog) demonstrated superior nitric oxide (NO) and hydrogen peroxide (H2O2) scavenging compared to ascorbic acid . Sulfone-containing pyrimidines (e.g., Compound VI) showed high antioxidant activity but lower lipophilicity than phenylsulfanyl derivatives, suggesting substituent choice critically impacts bioavailability .

This suggests phenylsulfanyl groups may broadly suppress neuroinflammation.

Neuroprotection and Memory Enhancement: 4-PSB-2 increased dendritic spine density and PSD-95 expression in wild-type and AD mice, rescuing fear memory deficits .

Pharmacokinetic Properties :

- 4-PSB-2 complies with Lipinski’s rules (MW <500, MlogP <4.15, TPSA <140 Ų), supporting oral bioavailability . This compound’s predicted MlogP (~3.5) and TPSA (~70 Ų) suggest favorable drug-likeness, though experimental validation is needed.

Biological Activity

2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H10N4S

- CAS Number : 80923973

This compound features a pyrimidine ring substituted with hydrazinyl and phenylsulfanyl groups, which contribute to its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, leading to altered gene expression and cellular responses.

- Cell Cycle Regulation : It influences the expression of genes related to cell cycle progression and apoptosis, making it a candidate for anticancer therapies .

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 |

| A549 | 0.03 |

| Colo-205 | 0.01 |

| A2780 | 0.12 |

These results indicate that the compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were assessed using standard protocols:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 200 |

| Escherichia coli | 400 |

| Klebsiella pneumoniae | 600 |

These findings suggest that this compound possesses significant antibacterial activity, warranting further investigation for potential therapeutic applications in infectious diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrimidine derivatives, including this compound. Some notable findings include:

- Anticancer Screening : In a comparative study, compounds similar to this compound exhibited enhanced cytotoxicity against cancer cell lines when compared to standard chemotherapeutics .

- Antimicrobial Efficacy : Research demonstrated that this compound effectively inhibited bacterial growth in vitro, showing promise as an alternative treatment option in antibiotic-resistant infections .

- Mechanistic Insights : Studies utilizing molecular docking simulations have provided insights into how this compound interacts with target proteins, elucidating its potential pathways of action in biological systems .

Q & A

Q. What synthetic routes are recommended for 2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or hydrazine-mediated reactions. For example:

- Hydrazine introduction : React 4-(phenylsulfanyl)-2-chloropyrimidine with excess hydrazine hydrate in ethanol/water (1:1) under reflux (80–90°C) for 6–8 hours. Monitor completion via TLC (ethyl acetate/hexane, 3:7).

- Purification : Recrystallize from ethanol to remove unreacted hydrazine and byproducts .

- Optimization : Adjust molar ratios (hydrazine:substrate ≥ 2:1), use anhydrous solvents to minimize hydrolysis, and employ catalysts like triethylamine to enhance nucleophilicity.

Q. Which spectroscopic and crystallographic methods are effective for structural characterization?

Methodological Answer:

- Spectroscopy :

- NMR : Use - and -NMR in DMSO-d6 to confirm hydrazinyl (–NH–NH) and phenylsulfanyl (–S–CH) groups. The hydrazine protons appear as broad singlets (~δ 4.5–5.5 ppm) .

- MS : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]).

- Crystallography :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

Methodological Answer:

- Byproduct analysis : Employ HPLC (C18 column, acetonitrile/water gradient) or GC-MS to identify impurities (e.g., unreacted chloropyrimidine or hydrazine adducts) .

- Mechanistic studies : Use DFT calculations (Gaussian 09) to model reaction pathways and identify intermediates. For example, competing SNAr vs. elimination pathways may explain yield variations .

- Parameter screening : Design a factorial experiment varying temperature (60–100°C), solvent polarity (ethanol vs. DMF), and hydrazine stoichiometry to isolate optimal conditions .

Q. What strategies are used to study structure-activity relationships (SAR) for pharmacological applications?

Methodological Answer:

Q. How can crystallographic data inform hydrogen-bonding networks and supramolecular interactions?

Methodological Answer:

- Data collection : Use a Bruker D8 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect high-resolution (< 1.0 Å) data. Process with SAINT and refine via SHELXL .

- Hydrogen bonding : Identify intramolecular (N–H⋯N) and intermolecular (C–H⋯π) interactions using Mercury software. For example, the hydrazinyl group may form chains via N–H⋯S interactions .

- Supramolecular analysis : Calculate centroid distances (e.g., 3.8 Å for π-π stacking) and dihedral angles (>60° for non-planar substituents) .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Hydrazine handling : Use fume hoods, PPE (nitrile gloves, lab coat), and neutralize waste with 10% HCl before disposal .

- Solvent hazards : Ethanol and DMF require spark-free equipment and inert atmospheres (N) to prevent combustion .

- Waste segregation : Store toxic byproducts (e.g., chlorinated intermediates) separately and contract licensed waste management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.